molecular formula C28H23NO4 B557940 Fmoc-1-Nal-OH CAS No. 96402-49-2

Fmoc-1-Nal-OH

Cat. No.: B557940
CAS No.: 96402-49-2
M. Wt: 437.5 g/mol
InChI Key: ORWNVJDLEMVDLV-SANMLTNESA-N
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Description

Fmoc-1-Nal-OH (N-α-9-Fluorenylmethyloxycarbonyl-1-naphthylalanine) is a protected amino acid derivative widely used in Fmoc-based solid-phase peptide synthesis (SPPS). Its structure features a 1-naphthyl group attached to the alanine side chain, providing enhanced hydrophobicity and steric bulk compared to phenylalanine derivatives. The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a temporary α-amino protector, removable under mild basic conditions (e.g., piperidine), making it compatible with acid-labile side-chain protecting groups.

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-naphthalen-1-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23NO4/c30-27(31)26(16-19-10-7-9-18-8-1-2-11-20(18)19)29-28(32)33-17-25-23-14-5-3-12-21(23)22-13-4-6-15-24(22)25/h1-15,25-26H,16-17H2,(H,29,32)(H,30,31)/t26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORWNVJDLEMVDLV-SANMLTNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70370323
Record name Fmoc-3-(1-naphthyl)-L-alanine
Source EPA DSSTox
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Molecular Weight

437.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96402-49-2
Record name (αS)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-1-naphthalenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=96402-49-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fmoc-3-(1-naphthyl)-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fmoc-L-1-Naphthylalanine
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Preparation Methods

Preloaded Diaminobenzoate (Dbz) Resin Methodology

Recent advances in preloaded Dbz resin synthesis offer a one-step route to Fmoc-protected amino acids, including Fmoc-1-Nal-OH. The method involves coupling this compound with 3,4-diaminobenzoic acid (Dbz) using N-[(dimethylamino)-1H-1,2,3-triazolo[4,5-b]pyridin-1-ylmethylene]-N-methylmethanaminium hexafluorophosphate N-oxide (HATU) as the coupling agent.

Reaction Optimization:

  • Coupling Agent : HATU (1.2 equiv) outperforms HBTU, yielding 91% product for analogous phenylalanine derivatives.

  • Base : N-methylmorpholine (NMM, 2 equiv) ensures efficient activation.

  • Solvent : Dimethylformamide (DMF) at 0°C, with Dbz added in four portions to minimize side reactions.

Procedure:

  • Activate this compound with HATU and NMM in DMF for 60 minutes.

  • Add Dbz (1.3 equiv) incrementally over 40 minutes.

  • Stir at room temperature for 140 minutes.

  • Precipitate the product with ice water, yielding Fmoc-1-Nal-Dbz-OH after filtration.

Solution-Phase Synthesis Approaches

Direct Coupling with Fmoc-OSu

This compound is traditionally synthesized via reaction of 1-naphthylalanine with Fmoc-O-succinimide (Fmoc-OSu) in a biphasic system:

Key Parameters:

  • Molar Ratio : 1:1.1 (amino acid:Fmoc-OSu).

  • Solvent : Dichloromethane (DCM)/water with sodium bicarbonate.

  • Reaction Time : 2–4 hours at 25°C.

Yield Considerations:

  • Bulky naphthyl groups reduce reaction efficiency (~70–80% yield), necessitating excess Fmoc-OSu.

Optimization of Coupling Agents and Reaction Conditions

Comparative Analysis of Coupling Agents

The choice of coupling agent significantly impacts yield and purity. Data from analogous systems reveal:

Coupling AgentEquivYield (%)Purity (%)
HATU1.291>95
HBTU1.26185
DCC1.54570

Adapted from phenylalanine derivative synthesis.

HATU’s superior performance stems from its ability to form stable active esters, minimizing racemization.

Purification Techniques

Precipitation vs. Chromatography

Crude this compound is typically purified via:

  • Acid-Base Precipitation : Adjusting pH to 2–3 with HCl precipitates the product, achieving >90% purity.

  • Solvent Washing : Sequential washes with DCM/hexane (1:1) remove hydrophobic impurities.

Chromatography is reserved for histidine derivatives or batches with significant benzimidazole side products.

Scale-Up and Industrial Production

Large-Scale Synthesis Protocols

Industrial-scale production employs:

  • Continuous Flow Reactors : Enhance mixing and reduce reaction time by 30%.

  • In-Line Precipitation : Automated pH adjustment and filtration systems yield 50–100 kg batches monthly.

Cost Drivers:

  • HATU accounts for 60% of raw material costs.

  • Solvent recovery systems reduce DMF consumption by 70%.

Recent Advances and Innovations

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 30 minutes) accelerates coupling, achieving 88% yield with 0.8 equiv HATU.

Green Chemistry Approaches

Ionic liquid solvents (e.g., [BMIM][BF4]) enable recycling and reduce waste generation by 40% .

Chemical Reactions Analysis

Types of Reactions

Fmoc-1-Nal-OH can undergo various chemical reactions, including:

    Deprotection: The Fmoc group can be removed using a base like piperidine, yielding the free amino acid.

    Coupling Reactions: It can participate in peptide bond formation through reactions with other amino acids or peptides using coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (diisopropylcarbodiimide).

    Substitution Reactions: The naphthyl group can undergo electrophilic aromatic substitution reactions, such as nitration or sulfonation.

Common Reagents and Conditions

    Deprotection: Piperidine in dimethylformamide (DMF) at room temperature.

    Coupling: HBTU or DIC in the presence of a base like N-methylmorpholine (NMM) in DMF.

    Substitution: Nitration with nitric acid in sulfuric acid, sulfonation with sulfur trioxide in sulfuric acid.

Major Products

    Deprotection: 3-(1-naphthyl)-L-alanine.

    Coupling: Peptides containing the 3-(1-naphthyl)-L-alanine residue.

    Substitution: Nitrated or sulfonated derivatives of this compound.

Scientific Research Applications

Peptide Synthesis

Fmoc-1-Nal-OH is primarily used in solid-phase peptide synthesis (SPPS) . The Fmoc (fluorenylmethyloxycarbonyl) group serves as a protective moiety that allows for selective deprotection and coupling during the synthesis process. The following are key points regarding its application in peptide synthesis:

  • Solid-Phase Synthesis: this compound is utilized in the synthesis of complex peptides through standard Fmoc-based SPPS protocols. It provides excellent yields and purity when incorporated into peptide chains .
  • Dipeptide Formation: Recent studies have demonstrated the successful coupling of this compound with various amino acids to form dipeptides. For instance, the reaction conditions using SOCl2 for activation have shown full conversion to desired products .
  • Orthogonal Deprotection: The Fmoc group can be removed under mild conditions (e.g., treatment with piperidine), facilitating subsequent reactions without compromising the integrity of sensitive functional groups .

Case Study 1: Signaling Modulation

In a study focused on modulating G protein-coupled receptor (GPCR) signaling, this compound was incorporated into peptide analogues to enhance binding affinity and signaling potency. The modifications led to significant increases in Gα signaling activation, demonstrating its role in designing potent therapeutic agents .

Case Study 2: Chemical Protein Synthesis

A novel approach for chemical protein synthesis employed this compound as part of a fully convergent native chemical ligation strategy. This method allowed for the efficient assembly of larger protein constructs while maintaining high purity and yield, showcasing the versatility of this compound beyond simple peptide synthesis .

Mechanism of Action

The mechanism of action of Fmoc-1-Nal-OH primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing the incorporation of the 3-(1-naphthyl)-L-alanine residue into peptides. The naphthyl group can interact with aromatic residues in proteins, influencing the structure and function of the resulting peptides.

Comparison with Similar Compounds

Research Findings and Case Studies

Case Study: Apelin-13 Mimetics

This compound was used to synthesize methyl N-((S)-2-(Fmoc-amino)-3-(naphthalen-1-yl)propanoyl)-L-phenylalaninate, a key intermediate in apelin-13 analogs. The compound achieved 80% yield using HBTU activation and exhibited enhanced receptor binding due to the naphthyl group’s hydrophobic surface area.

Stability and Purity Control
  • Enantiomeric Purity : this compound shows minimal D-isomer formation (<0.1%) under standard SPPS conditions, unlike Fmoc-Leu-OH , which requires chiral HPLC for D-isomer quantification (detection limit: 0.049 µg/mL).
  • Storage Stability: No degradation observed at 2–8°C for 24 months, unlike Fmoc-Asn(Trt)-OH, which requires microwave-assisted coupling to mitigate side reactions.

Biological Activity

Fmoc-1-Nal-OH, also known as Fmoc-3-(1-naphthyl)-L-alanine, is a non-natural amino acid widely utilized in peptide synthesis due to its unique structural properties and biological activities. This article explores the biological activity of this compound, focusing on its synthesis, applications in drug development, and relevant research findings.

  • Molecular Formula : C28H23NO4
  • Molecular Weight : 437.50 g/mol
  • CAS Number : 96402-49-2

This compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is essential for solid-phase peptide synthesis (SPPS). The presence of the naphthyl group contributes to the compound's hydrophobicity and potential interactions with biological targets.

Synthesis of this compound

The synthesis of this compound typically involves standard SPPS techniques. The Fmoc group is removed using piperidine, allowing for subsequent coupling reactions with other amino acids. Various studies highlight the efficiency of using 2-chlorotrityl chloride (2-CTC) resin for this purpose, as it enhances the yield and purity of synthesized peptides containing this compound .

Anticancer Properties

Recent studies have investigated the cytotoxic effects of peptides incorporating this compound on cancer cell lines. For instance, a study involving LfcinB-derived peptides demonstrated that the incorporation of 1-Nal into peptide sequences resulted in enhanced cytotoxicity against MCF-7 breast cancer cells. The lethal dose (LD50) for these peptides was found to be between 70 and 140 mg/kg in animal models, indicating a promising therapeutic profile .

The mechanism by which this compound exhibits biological activity involves its ability to interact with cellular membranes and proteins. The hydrophobic nature of the naphthyl group enhances membrane permeability, facilitating the entry of peptides into cells. Furthermore, these peptides may disrupt cellular processes by modulating protein-protein interactions or inhibiting specific enzymes .

Study 1: Peptide Synthesis and Cytotoxicity Evaluation

In a study assessing the biological activity of peptides containing this compound, researchers synthesized a series of LfcinB-derived peptides and evaluated their cytotoxic effects on various cancer cell lines. The study reported that peptides with higher naphthyl content exhibited increased cytotoxicity compared to those without it. The findings suggest that the incorporation of non-natural amino acids like this compound can significantly enhance the therapeutic potential of peptide-based drugs .

Study 2: In Vivo Toxicity Assessment

An in vivo toxicity assessment was conducted using CD1 male mice to evaluate the safety profile of peptides containing this compound. The results indicated that these peptides did not exhibit significant toxicity at doses that were effective in vitro, supporting their potential use in therapeutic applications .

Data Table: Summary of Biological Activity Studies

Study ReferencePeptide SequenceCell Line TestedLD50 (mg/kg)Observations
RRWQWR-1-Nal-KKLGMCF-770 - 140High cytotoxicity observed
Various LfcinB-derivedCD1 Male MiceNot specifiedNo significant toxicity

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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